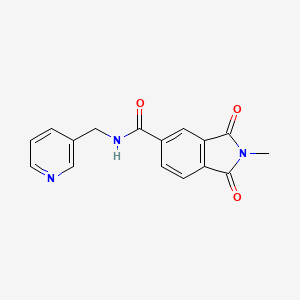
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide, also known as MDMA or ecstasy, is a synthetic drug that belongs to the amphetamine class. It was first synthesized in 1912 by a German pharmaceutical company, but it wasn't until the 1970s that it gained popularity as a recreational drug. MDMA is known for its psychoactive effects, including feelings of euphoria, increased sociability, and heightened sensory perception.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide also binds to specific receptors in the brain, which can lead to the release of oxytocin, a hormone that is associated with social bonding.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide has a range of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, elevated body temperature, and dehydration. N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide can also cause damage to neurons in the brain, particularly those that produce serotonin. Long-term use of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide can lead to memory problems, depression, and anxiety.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide has been used in laboratory experiments to study its effects on the brain and behavior. One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide in research is that it can reliably induce a state of altered consciousness, making it useful for studying the neural mechanisms of consciousness. However, the use of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide in research is limited by ethical concerns and the potential for harm to research subjects.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide. One area of interest is the use of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide-assisted psychotherapy for the treatment of other mental health conditions, such as anxiety and depression. Another area of research is the development of new drugs that mimic the therapeutic effects of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide without the harmful side effects. Additionally, there is ongoing research into the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide use and the potential for neuroregeneration.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide is a synthetic drug that has been the subject of extensive scientific research. While it has potential therapeutic benefits, it also has harmful effects on the body and brain. Further research is needed to fully understand the risks and benefits of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide, as well as its potential for use in the treatment of mental health conditions.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide is synthesized from safrole, which is extracted from the root bark of the sassafras tree. The safrole is then converted to isosafrole, which is then reacted with hydrochloric acid to form N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide. The synthesis process is complex and requires specialized equipment and knowledge.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide has been the subject of numerous scientific studies, both in terms of its potential therapeutic benefits and its harmful effects. In recent years, there has been growing interest in the use of N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide-assisted psychotherapy for the treatment of post-traumatic stress disorder (PTSD). Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide can help patients process traumatic memories and reduce symptoms of PTSD.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(8-4-7-14-5-2-1-3-6-14)19-12-15-9-10-16-17(11-15)22-13-21-16/h1-3,5-6,9-11H,4,7-8,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQMEJLRHPYTTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200895 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5781457.png)
![2-chloro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5781468.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5781476.png)
![5-{[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5781490.png)

![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781507.png)


![2-[(2-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5781541.png)


![5-(ethylthio)-9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5781558.png)
